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Introduction

Spinacetin is a naturally occurring O-methylated flavonol, a subclass of flavonoids known for
their significant biological activities.[1] It is predominantly found in spinach (Spinacia oleracea)
but has also been identified in other plant species.[1] As a polyketide, Spinacetin is
characterized by a C6-C3-C6 backbone and is biosynthetically derived from the
phenylpropanoid pathway. Its structure, featuring multiple hydroxyl and methoxy groups,
underpins its notable antioxidant and anti-inflammatory properties, making it a compound of
high interest for nutraceutical and therapeutic applications.[2] This guide provides a
comprehensive overview of the physical, chemical, and biological properties of Spinacetin,
along with detailed experimental protocols and pathway visualizations to support further
research and development.

Part 1: Physicochemical Properties

Spinacetin's chemical structure and physical characteristics are foundational to its biological
function and solubility.

Chemical Identity

The chemical identity of Spinacetin is defined by its molecular structure and various chemical
identifiers, which are crucial for database referencing and regulatory purposes.
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Identifier Value Citation
3,5,7-trihydroxy-2-(4-hydroxy-
IUPAC Name 3-methoxyphenyl)-6- [3]

methoxychromen-4-one

Molecular Formula C17H140s [3114]

CAS Number 3153-83-1 [3]
Quercetagetin 3',6-dimethyl

Synonyms ether; 3,4',5,7-Tetrahydroxy- [3114]
3',6-dimethoxyflavone
XWIDINOKCRFVHQ-

InChlKey [3]
UHFFFAOYSA-N
COC1=C(C=CC(=C1)C2=C(C(

SMILES =0)C3=C(02)C=C(C(=C30)0O [3]

C)0)0)0

Physical Properties

The physical properties of Spinacetin influence its handling, formulation, and bioavailability.
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Property Value Citation
Molecular Weight 346.3 g/mol [31[5]
Exact Mass 346.06886740 Da [3]
Appearance Powder [5]
Melting Point 228-236 °C [3]

Soluble in DMSO, Acetone,
Solubility Chloroform, Dichloromethane, [5]
Ethyl Acetate

Hydrogen Bond Donor Count 4 [3]
Hydrogen Bond Acceptor

ydrog p 8 (3]
Count
Topological Polar Surface Area 126 A2 [3]

Part 2: Spectroscopic Data for Structural
Elucidation

Spectroscopic analysis is essential for the identification and structural confirmation of
Spinacetin. Below are the characteristic spectral data.

Mass Spectrometry (MS)

Mass spectrometry of Spinacetin typically shows a molecular ion peak corresponding to its
exact mass. Fragmentation patterns can help in identifying its structural moieties. In
electrospray ionization negative mode (ESI-MS/MS), a deprotonated molecular ion [M-H]~ at
m/z 345 is observed. Subsequent fragmentation often involves the loss of methyl groups,
producing predominant ions at m/z 330 and 315.

UV-Visible (UV-Vis) Spectroscopy

As a flavonol, Spinacetin exhibits a characteristic UV-Vis absorption spectrum with two main
bands. These bands are attributed to the electronic transitions within the benzoyl (Band II) and
cinnamoyl (Band 1) systems of the flavonoid structure.
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e Band | (Amax): Typically observed in the range of 350-385 nm.
e Band Il (Amax): Typically observed in the range of 240-280 nm.

The exact absorption maxima can be influenced by the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectrum of Spinacetin reveals the presence of its key functional groups. While a
specific spectrum for pure Spinacetin is not readily available, the following are characteristic
absorption bands for its class of compounds:

O-H stretching: A broad band in the region of 3200-3600 cm~1* due to the multiple hydroxyl
groups.

e C-H stretching (aromatic): Peaks typically appear just above 3000 cm~1.

e C=0 stretching (carbonyl): A strong, sharp peak around 1650-1660 cm~1, characteristic of
the C4 ketone in the C-ring.

e C=C stretching (aromatic): Multiple bands in the 1450-1610 cm~1 region.

e C-O stretching (ether and phenol): Bands in the 1000-1300 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
Spinacetin. While a complete, assigned spectrum for pure Spinacetin is not available in the
cited literature, data for the closely related compound, spinacetin-7-O-glucoside, provides
valuable insights into the chemical shifts of the core structure. The aglycone part of this
molecule is Spinacetin.

H-NMR Data of Spinacetin Moiety (in CD3OD, 400 MHz)[3] (Data inferred from spinacetin-7-
O-glucoside)
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Proton Chemical Shift (3, Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 7.71 d 21

e 759 dd 8.4,2.1

H-5' 6.95 d 8.4

H-8 6.81 s

3'-OCHs 3.94 s

6-OCHs 3.86 s

13C-NMR Data A full 3C-NMR spectrum for Spinacetin is not readily available in the searched
literature. However, based on the general chemical shifts for flavonoids, the following
assignments can be predicted:

e C=0 (C-4): ~176 ppm

e Aromatic carbons (oxygenated): 130-165 ppm

e Aromatic carbons (non-oxygenated): 90-130 ppm
e Methoxy carbons (-OCHs): 55-65 ppm

Part 3: Biological Activity and Signaling Pathways

Spinacetin is recognized for its potent anti-inflammatory and antioxidant activities. It modulates
key cellular signaling pathways involved in inflammation.

Anti-inflammatory Activity

Spinacetin has been shown to exert significant anti-inflammatory effects by inhibiting the
activation of mast cells.[2][4][5] Mast cell degranulation releases histamine and other
inflammatory mediators, and its inhibition is a key target for anti-inflammatory therapies.

The primary mechanism of Spinacetin's anti-inflammatory action involves the suppression of
the Syk signaling pathway in IgE/antigen-stimulated mast cells.[2][4] This initial inhibition
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triggers a downstream cascade, leading to the downregulation of several key signaling
molecules, including:

Linker of Activated T-cells (LAT)

Phospholipase Cy (PLCy)

Mitogen-Activated Protein Kinases (MAPKS), including ERK, JNK, and p38

The Akt/NF-kB signaling axis

This cascade ultimately results in the reduced release of histamine and the decreased
production of inflammatory mediators like leukotriene C4 (LTCa4) and interleukin-6 (IL-6).[4]
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Spinacetin's Anti-inflammatory Signaling Pathway
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Figure 1: Spinacetin inhibits the Syk-dependent signaling cascade.
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Antioxidant Activity

The polyphenolic structure of Spinacetin, with its multiple hydroxyl groups, confers strong
antioxidant properties. It can act as a free radical scavenger, donating hydrogen atoms or
electrons to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative
stress, which is implicated in a wide range of chronic diseases.

Part 4: Experimental Protocols

This section provides detailed methodologies for the extraction of Spinacetin and for in vitro
assays to evaluate its biological activity.

Extraction and Isolation of Spinacetin from Spinach

This protocol is a generalized method based on solvent extraction techniques for flavonoids
from plant material.

o Sample Preparation: Fresh spinach leaves are washed, freeze-dried, and ground into a fine
powder.

o Extraction:

o The powdered spinach is macerated with a polar solvent, such as methanol or an 80%
ethanol solution, at a ratio of 1:10 (w/v).

o The mixture is subjected to ultrasonication for approximately 20-30 minutes to enhance
extraction efficiency.

o The mixture is then agitated at room temperature for 24 hours.
e Filtration and Concentration:
o The extract is filtered through Whatman No. 1 filter paper.

o The solvent is removed from the filtrate under reduced pressure using a rotary evaporator
at a temperature below 45°C to yield the crude extract.

 Purification (Column Chromatography):
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o The crude extract is adsorbed onto silica gel (60-120 mesh).
o The adsorbed sample is loaded onto a silica gel column.

o The column is eluted with a gradient of solvents, starting with a non-polar solvent like
hexane and gradually increasing the polarity with ethyl acetate and then methanol.

o Fractions are collected and monitored by Thin Layer Chromatography (TLC).

o Fractions containing Spinacetin (identified by comparison with a standard) are pooled and
concentrated to yield the purified compound.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin
Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of
inflammation.

» Preparation of Reagents:

o Test Solution: Prepare stock solutions of Spinacetin in DMSO and dilute to various
concentrations (e.g., 100 to 1000 pug/mL) with phosphate-buffered saline (PBS, pH 6.4).

o Albumin Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.

o Standard Drug: Prepare a solution of Diclofenac sodium (e.g., 100 pg/mL) as a positive
control.

e Assay Procedure:

[¢]

To 2.8 mL of PBS, add 0.2 mL of the 1% BSA solution.

o

Add 2 mL of the test solution (or standard drug/control).

o

The control tube contains 2 mL of distilled water instead of the test solution.

Incubate the reaction mixtures at 37°C for 20 minutes.

[¢]
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o Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

o Cool the solutions to room temperature.

e Measurement and Calculation:

o Measure the turbidity (absorbance) of the solutions at 660 nm using a UV-Vis
spectrophotometer.

o Calculate the percentage inhibition of denaturation using the following formula: %
Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
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Workflow for In Vitro Anti-inflammatory Assay
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Figure 2: Workflow for the inhibition of albumin denaturation assay.
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Conclusion

Spinacetin is a promising flavonoid with well-defined physicochemical properties and
significant biological potential. Its antioxidant and potent anti-inflammatory activities, mediated
through the inhibition of the Syk signaling pathway, position it as a strong candidate for further
investigation in the development of new therapeutics for inflammatory conditions. The data and
protocols presented in this guide offer a solid foundation for researchers and drug development
professionals to advance the study of this valuable natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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